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For Researchers, Scientists, and Drug Development Professionals

The landscape of immuno-oncology is rapidly evolving, with novel mechanisms of action being

explored to overcome resistance to current therapies and improve patient outcomes. This guide

provides a comparative analysis of EOS-984, a first-in-class Equilibrative Nucleoside

Transporter 1 (ENT1) inhibitor, with other investigational immuno-oncology drugs. The

comparison includes iTeos Therapeutics' own pipeline candidates, inupadenant (an A2A

receptor antagonist) and belrestotug (an anti-TIGIT antibody), as well as divarasib, a KRAS

G12C inhibitor from a different developer, to provide a broader context of targeted and

immunological approaches in oncology.

Mechanism of Action
A fundamental differentiator between these investigational drugs is their mechanism of action.

EOS-984 introduces a novel approach by targeting the intracellular accumulation of adenosine,

a key immunosuppressive molecule in the tumor microenvironment.

EOS-984: This is a first-in-class, orally administered small molecule that inhibits the

Equilibrative Nucleoside Transporter 1 (ENT1).[1][2] By blocking ENT1, EOS-984 prevents the

uptake of adenosine into T cells. This intracellular accumulation of adenosine is a recently

identified mechanism of T cell suppression. By inhibiting this process, EOS-984 restores T cell

proliferation and effector function, thereby enhancing the anti-tumor immune response.[3]
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Inupadenant (EOS-850): This is a next-generation, insurmountable small molecule antagonist

of the adenosine A2A receptor (A2AR).[4] Unlike EOS-984 which acts intracellularly,

inupadenant blocks the extracellular signaling of adenosine through its primary receptor on

immune cells. This blockade is designed to be effective even in the presence of high adenosine

concentrations found in the tumor microenvironment.

Belrestotug (EOS-448): This is a human IgG1 monoclonal antibody that targets the T cell

immunoreceptor with immunoglobulin and ITIM domains (TIGIT). TIGIT is an inhibitory receptor

expressed on various immune cells, including T cells and NK cells. By blocking TIGIT,

belrestotug aims to release the brakes on the anti-tumor immune response. Its Fc-gamma

receptor (FcγR) engagement is designed to further enhance this response through multifaceted

mechanisms.

Divarasib (GDC-6036): This is a highly potent and selective, orally bioavailable, covalent

inhibitor of the KRAS G12C mutation.[5][6] Unlike the other drugs in this comparison, divarasib

is a targeted therapy, not a direct immuno-oncology agent. It works by irreversibly binding to

the mutant KRAS G12C protein, locking it in an inactive state and thereby inhibiting

downstream oncogenic signaling pathways.[5]

Preclinical Data
Preclinical studies provide the foundational evidence for the therapeutic potential of these

investigational drugs. The following tables summarize key in vitro and in vivo data.

In Vitro Potency and Selectivity
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Drug Target Assay Type IC50/Ki
Cell
Line/Syste
m

Reference

EOS-984 ENT1 Binding 1.5 nM (IC50) Not Specified [7]

ENT1
3H-uridine

uptake
2 nM (IC50) Not Specified [7]

T-cell

Proliferation

(0.2% HSA)

Functional 0.1 nM (IC50)
Human T-

cells
[7]

T-cell

Proliferation

(50% HS)

Functional 7.5 nM (IC50)
Human T-

cells
[7]

ENT2
Adenosine

uptake

350 nM

(IC50)
Not Specified [7]

Divarasib KRAS G12C Biochemical

Sub-

nanomolar

(median

IC50)

Not Specified [5][6]

KRAS G12C

vs. Wild Type

Cellular

Selectivity
>18,000-fold

Mutant vs.

Wild Type

Cell Lines

[5][6]

HSA: Human Serum Albumin, HS: Human Serum

In Vivo Efficacy
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Drug Cancer Model Dosing Key Findings Reference

EOS-984

Humanized NCG

mice with MDA-

MB-231 (TNBC)

tumors

Not Specified

Inhibited tumor

growth alone and

showed

synergistic effect

with anti-PD-1.

[3][7]

Divarasib

Multiple KRAS

G12C-positive

xenograft models

Not Specified
Complete tumor

growth inhibition.
[5][6]

TNBC: Triple-Negative Breast Cancer

Clinical Data
Clinical trials are essential to evaluate the safety and efficacy of these investigational drugs in

patients. The following table summarizes available clinical data.
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Drug
Trial
Identifier

Phase
Cancer
Type(s)

Key Results Reference

EOS-984 Not specified I
Advanced

solid tumors

Ongoing,

topline data

expected in

2H 2024.

Inupadenant

(EOS-850)

A2A-005

(NCT054033

85)

II

Non-small

cell lung

cancer (post-

immunothera

py)

Combination

with

carboplatin/p

emetrexed

showed a

63.9% ORR.

Development

in NSCLC

has been

deprioritized.

[8][9]

Belrestotug

(EOS-448)

GALAXIES

Lung-201

(NCT055653

78)

II

Non-small

cell lung

cancer (PD-

L1 high)

Combination

with

dostarlimab

showed

improved

ORR but no

significant

PFS benefit.

Development

program

terminated.

[10][11][12]

Divarasib

(GDC-6036)

NCT0444987

4

I KRAS G12C-

mutant solid

tumors

Confirmed

ORR of

53.4% in

NSCLC and

29.1% in

colorectal

cancer.

Median PFS

[13]
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of 13.1

months in

NSCLC.

ORR: Objective Response Rate, PFS: Progression-Free Survival, NSCLC: Non-Small Cell

Lung Cancer

Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for a deeper

understanding. The following diagrams were generated using Graphviz.
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Diagram 1: Mechanism of Action of EOS-984.
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Diagram 2: General Experimental Workflow in Immuno-Oncology Drug Development.

Experimental Protocols
Detailed methodologies are critical for the replication and validation of experimental findings.

Below are outlines of key experimental protocols relevant to the drugs discussed.

ENT1 Transporter Assay
This assay is designed to measure the inhibitory activity of compounds like EOS-984 on the

ENT1 transporter.

Cell Culture: Use a cell line that endogenously expresses or is engineered to overexpress

human ENT1 (e.g., K562 cells).[14]

Compound Incubation: Plate the cells and incubate with varying concentrations of the test

compound (e.g., EOS-984) or a known ENT1 inhibitor as a positive control (e.g., S-(4-

Nitrobenzyl)-6-thioinosine, NBMPR).[15][16]

Substrate Addition: Add a radiolabeled ENT1 substrate, such as [3H]-uridine, to the cells for

a short incubation period.[15]

Uptake Termination: Stop the uptake by rapidly washing the cells with ice-cold buffer.

Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation

counter.
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Data Analysis: Calculate the percentage of inhibition of substrate uptake at each compound

concentration and determine the IC50 value.[14]

Adenosine A2A Receptor Binding Assay
This assay determines the binding affinity of compounds like inupadenant to the A2A receptor.

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the

human adenosine A2A receptor (e.g., HEK293 cells).[17][18]

Competitive Binding: Incubate the cell membranes with a fixed concentration of a

radiolabeled A2A receptor ligand and varying concentrations of the test compound (e.g.,

inupadenant).[17][18]

Incubation and Filtration: Allow the binding to reach equilibrium, then rapidly filter the mixture

through a glass fiber filter to separate bound from free radioligand.

Radioactivity Measurement: Wash the filters and measure the radioactivity retained on them

using a scintillation counter.

Data Analysis: Plot the percentage of specific binding against the concentration of the test

compound to determine the Ki (inhibitory constant).

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC)
Assay
This assay evaluates the ability of antibodies like belrestotug to induce the killing of target cells

by immune effector cells.

Cell Preparation: Prepare target cells that express the antigen of interest (TIGIT for

belrestotug) and label them with a fluorescent dye or an agent that can be measured upon

cell lysis.

Effector Cells: Isolate natural killer (NK) cells from peripheral blood mononuclear cells

(PBMCs) to use as effector cells.
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Co-culture: Co-culture the target cells, effector cells, and varying concentrations of the test

antibody (e.g., belrestotug).

Incubation: Incubate the co-culture for a few hours to allow for cell killing.

Quantification of Cell Lysis: Measure the release of the labeling agent from the target cells,

which is proportional to the extent of cell lysis.

Data Analysis: Calculate the percentage of specific lysis at each antibody concentration to

determine its ADCC activity.

KRAS G12C Cellular Assay
This type of assay is used to assess the inhibitory effect of compounds like divarasib on KRAS

G12C-driven signaling and cell proliferation.

Cell Culture: Use a cancer cell line that harbors the KRAS G12C mutation (e.g., NCI-H358).

[19]

Compound Treatment: Treat the cells with a range of concentrations of the KRAS G12C

inhibitor (e.g., divarasib).

Western Blot Analysis: After treatment, lyse the cells and perform a Western blot to assess

the phosphorylation status of downstream signaling proteins like ERK. A reduction in pERK

levels indicates inhibition of the KRAS pathway.[20]

Cell Viability Assay: In a parallel experiment, treat the cells with the inhibitor for a longer

period (e.g., 72 hours) and then measure cell viability using an assay like the CellTiter-Glo®

Luminescent Cell Viability Assay.[20][21]

Data Analysis: Determine the IC50 for both pERK inhibition and cell viability to quantify the

potency of the inhibitor.

Conclusion
The field of oncology drug development is marked by a diversity of approaches, from direct

targeting of oncogenic drivers to sophisticated manipulation of the immune system. EOS-984
represents a novel strategy in immuno-oncology by targeting the intracellular adenosine
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pathway, a mechanism distinct from the extracellular approach of A2A receptor antagonists like

inupadenant. While the anti-TIGIT antibody belrestotug targets a more established immune

checkpoint, its recent discontinuation highlights the challenges in translating promising

mechanisms into clinical benefit. In contrast, the targeted therapy divarasib demonstrates the

potential of precision oncology in a genetically defined patient population. The preclinical and

emerging clinical data for EOS-984 suggest a promising new avenue for cancer

immunotherapy, and its continued development will be watched with keen interest by the

research and clinical communities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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